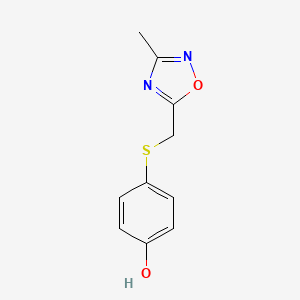
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol, commonly known as MOTP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biotechnology. This compound is a potent antioxidant and has shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of MOTP involves its ability to scavenge free radicals and inhibit oxidative stress. It can also activate various signaling pathways in the body, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. This mechanism of action makes it an effective therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MOTP has been shown to possess various biochemical and physiological effects in the body. It can reduce oxidative stress and inflammation, leading to improved cellular function. It can also improve mitochondrial function and enhance energy metabolism. These effects make it an excellent candidate for treating various diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MOTP has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. It is also stable under various conditions and can be stored for extended periods. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of MOTP. One direction is to explore its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its potential as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of MOTP involves the reaction of 3-methyl-5-mercapto-1,2,4-oxadiazole with 4-chloro-phenol in the presence of a base. The reaction results in the formation of MOTP as a yellow solid. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
MOTP has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess potent antioxidant properties and can scavenge free radicals in the body. This property makes it an excellent candidate for treating various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(14-12-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIOFSOIJICYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
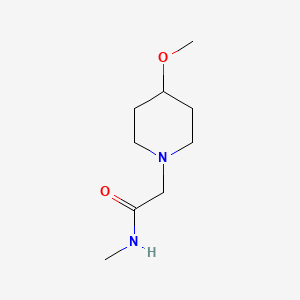
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
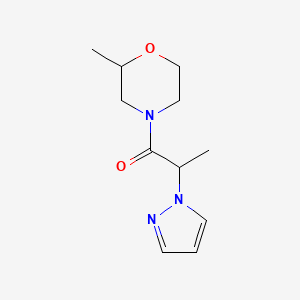
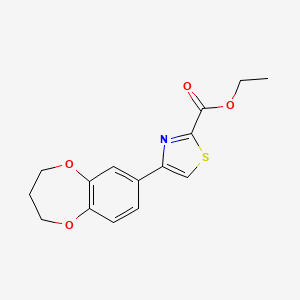
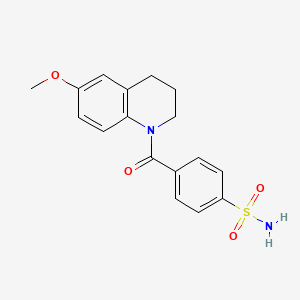
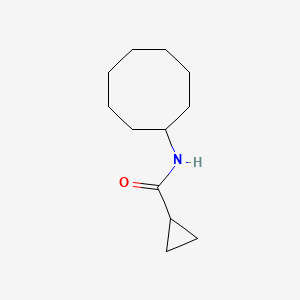
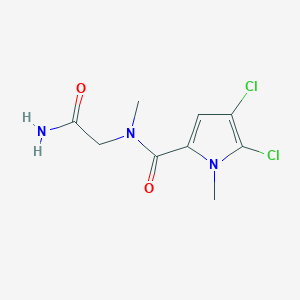
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)